molecular formula C9H16Si B1468274 (Cyclobutylethynyl)trimethylsilane CAS No. 1268810-13-4

(Cyclobutylethynyl)trimethylsilane

Cat. No.: B1468274
CAS No.: 1268810-13-4
M. Wt: 152.31 g/mol
InChI Key: PEISDSNXGKACIU-UHFFFAOYSA-N
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Description

(Cyclobutylethynyl)trimethylsilane is an organic compound with the molecular formula C9H16Si . It is used for research and development purposes .


Synthesis Analysis

The synthesis of (cyclobutylmethyl)trimethylsilane, a compound similar to this compound, involves the reaction of silicon hydride with methylenecyclobutane and methylchlorosilane. This is followed by a subsequent methylation of the adduct .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to a trimethylsilane group . The trimethylsilane group is characterized by three methyl groups bonded to a silicon atom .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C9H16Si, and its average mass is 152.309 Da .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Silylacetylenes like (Phenylethynyl)trimethylsilane undergo nucleophilic addition to various carbonyl compounds, providing insights into reaction mechanisms and the nature of reactive species in similar conditions (Kuwajima, Nakamura, & Hashimoto, 1983).
  • Trimethylsilane derivatives can be utilized in pericyclic reactions, influencing the selectivity between different cycloadditions of cyclopentyne (Gilbert, Hou, & Grimme, 1999).
  • Coupling reactions of alkynylsilanes, including trimethylsilane derivatives, can be mediated by copper salts to synthesize conjugate diynes and disubstituted ethynes, providing novel synthetic pathways (Nishihara et al., 2000).

Chemical Vapor Deposition and Material Science

  • Trimethylsilane, a non-pyrophoric organosilicon gas, is used to deposit dielectric thin films in PECVD systems. This application is crucial in developing advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).

Pyrolysis and Decomposition Studies

  • The thermal decomposition of (cyclobutylmethyl)trimethylsilane, a related compound, has been studied, yielding products like ethylene and allyltrimethylsilane. Such studies are significant in understanding the behavior of similar silane compounds under high temperatures (Nametkin et al., 1970).

Gas-Phase Chemistry

  • Investigations into the gas-phase chemistry of trimethylsilane in the hot-wire chemical vapor deposition process have provided insights into its decomposition and the dominant short-chain mechanism in secondary reactions (Shi, Li, Toukabri, & Tong, 2011).

Properties

IUPAC Name

2-cyclobutylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEISDSNXGKACIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (153 g, 1.52 mol) in anhydrous THF (1.0 L) at 0° C., n-butyllithium (2.5 M in hexane, 608 mL, 1.52 mol) was added dropwise. The mixture was stirred for 20 minutes at 0° C. and then cooled to −78° C. To this mixture, a solution of (6-chlorohex-1-yn-1-yl)trimethylsilane (144 g, 0.76 mol) in anhydrous THF (200 mL) was added dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 16 h. The reaction mixture was carefully quenched at room temperature with saturated aqueous NH4Cl (500 mL), and then extracted with pentane (2×200 mL). The combined organic layers were washed with brine (500 mL) and dried over anhydrous Na2SO4. The solvent was evaporated on a rotary evaporator. The residue was distilled at 160-162° C./760 Torr to afford the title compound as a colorless liquid (81 g, yield 70%). 1H NMR (CDCl3, 400 MHz): δ 3.05-3.01 (m, 1H), 2.26-2.20 (m, 2H), 2.17-2.10 (m, 2H), 1.93-1.84 (m, 2H), 0.11 (s, 9H).
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
608 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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